molecular formula C9H16N2O3 B1372330 3-(3-Carbamoylpiperidin-1-yl)propanoic acid CAS No. 1036590-20-1

3-(3-Carbamoylpiperidin-1-yl)propanoic acid

Cat. No.: B1372330
CAS No.: 1036590-20-1
M. Wt: 200.23 g/mol
InChI Key: SKSOTLDJSIVFBV-UHFFFAOYSA-N
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Description

3-(3-Carbamoylpiperidin-1-yl)propanoic acid is a chemical compound with the molecular formula C9H16N2O3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Carbamoylpiperidin-1-yl)propanoic acid typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the reaction of 3-carbamoylpiperidine with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts may also be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Carbamoylpiperidin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-(3-Carbamoylpiperidin-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Carbamoylpiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Carbamoylpiperidin-1-yl)phenoxyacetic acid: Another derivative with similar structural features but different functional groups.

    3-Carbamoylpropanoic acid: A simpler analog with a shorter carbon chain.

Uniqueness

3-(3-Carbamoylpiperidin-1-yl)propanoic acid is unique due to its specific piperidine ring structure combined with a carbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific molecular interactions are required.

Properties

IUPAC Name

3-(3-carbamoylpiperidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c10-9(14)7-2-1-4-11(6-7)5-3-8(12)13/h7H,1-6H2,(H2,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSOTLDJSIVFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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